3-Azido-3-methylbutanoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

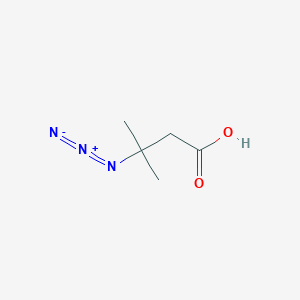

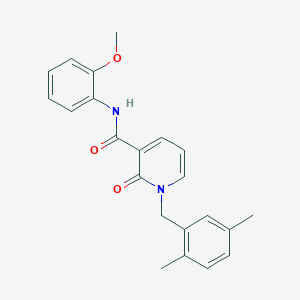

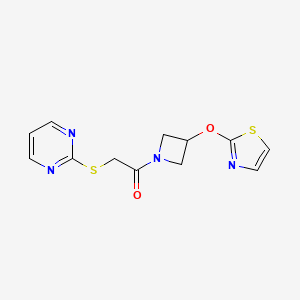

The molecular structure of 3-Azido-3-methylbutanoic acid can be represented by the canonical SMILES stringCC(C)(CC(=O)O)N=[N+]=[N-] . This structure includes a carboxylic acid group (=O)O, a methyl group C, and an azide group N=[N+]=[N-]. Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azido-3-methylbutanoic acid include a molecular weight of 143.14 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass is 143.069476538 g/mol .Applications De Recherche Scientifique

1. Azido Acids in Peptide Synthesis

Azido acids, including 3-Azido-3-methylbutanoic acid, are crucial in the synthesis of complex peptides. These acids serve as efficient synthons due to their atom-efficient, easy-to-install azide moiety, which can be reduced in the presence of various protecting groups. This facilitates the synthesis of branched and/or cyclic peptides, offering advantages over more bulky urethane-protected counterparts in coupling reactions of difficult-to-form peptide and ester bonds. Azido acids also contribute to the formation of azoles in complex intermediates (Moreira, Noden, & Taylor, 2020).

2. Metabolic Applications in Microbiology

In microbiology, studies on Lactobacillus sanfranciscensis LSCE1 revealed a metabolic shift under acid stress towards the overproduction of 3-methylbutanoic and 2-methylbutanoic acids. This shift, observed during sourdough fermentation, involves branched-chain amino acid (BCAA) catabolism and is linked to maintaining redox balance and supporting growth in restricted environments characterized by acid stress and recurrent carbon starvation (Serrazanetti et al., 2011).

3. Applications in Wine and Alcoholic Beverage Analysis

The quantitative determination of hydroxy acids, including variants of methylbutanoic acids, has been optimized for analyzing wines and other alcoholic beverages. This involves preconcentration, derivatization, and GC-MS analysis, aiding in understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

4. Role in Biological Control

In biological control research, certain microbial volatile organic compounds (mVOCs) identified as 3-methylbutanoic acid and 2-methylbutanoic acid have been found effective against phytopathogens like Colletotrichum lindemuthianum. These compounds play a significant role in protecting common beans from anthracnose, showcasing their potential in agricultural biocontrol (Martins et al., 2019).

5. Green Chemistry Applications

In the realm of green chemistry, research on synthesizing amino acids like (S)-3-aminobutanoic acid has included studies on less environmentally impactful processes. These processes involve chemoenzymatic synthesis and have been optimized for better environmental compatibility (Weiss, Brinkmann, & Gröger, 2010).

Mécanisme D'action

Target of Action

Azido compounds, in general, are known to interact with various biological targets, including enzymes and receptors, due to their high reactivity .

Mode of Action

Azido compounds are known to interact with their targets through a process called “click chemistry,” which involves the formation of a stable covalent bond . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Azido compounds can potentially interfere with various biochemical pathways due to their reactivity . For instance, azidothymidine, a related compound, is known to inhibit DNA synthesis in certain bacteria .

Pharmacokinetics

For example, azidothymidine is known to be metabolized to its mono-, di-, and triphosphate forms in cells .

Result of Action

Based on the known effects of related azido compounds, it can be hypothesized that 3-azido-3-methylbutanoic acid may interfere with cellular processes, potentially leading to changes in cell function or viability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Azido-3-methylbutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity of azido compounds and their ability to interact with their targets .

Propriétés

IUPAC Name |

3-azido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(2,7-8-6)3-4(9)10/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBYXYUFWAJPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-3-methylbutanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)

![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)